1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Overview
Description
1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound that features a unique structure combining a thieno-imidazole core with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with benzaldehyde derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions at elevated temperatures (140-220°C) to facilitate the formation of the thieno-imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thieno ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thieno-imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Material Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism by which 1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The molecular targets and pathways involved can vary, but common targets include protein kinases, topoisomerases, and other critical enzymes .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylimidazolidine-2-thione: Similar structure but with a thione group instead of a sulfone.
1,3-Diphenylimidazolidine-2-one: Lacks the thieno ring, making it less rigid and potentially less active in certain applications.
1,3-Diphenyl-2-thioxoimidazolidine: Contains a thioxo group, which can alter its reactivity and biological activity.
Uniqueness
1,3-Diphenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is unique due to its combination of a thieno-imidazole core with two phenyl groups and a sulfone moiety. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H16N2O3S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C17H16N2O3S/c20-17-18(13-7-3-1-4-8-13)15-11-23(21,22)12-16(15)19(17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
HXVCOKHYQUJOBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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